Exact Mass, Molecular Weight, and Structural Profiling of Fmoc-β-Phenyl-α,α-Dimethyl-β-Alanine: A Technical Guide for Peptidomimetic Design
Exact Mass, Molecular Weight, and Structural Profiling of Fmoc-β-Phenyl-α,α-Dimethyl-β-Alanine: A Technical Guide for Peptidomimetic Design
Executive Summary
The engineering of foldamers and peptidomimetics relies heavily on the incorporation of non-natural amino acids to dictate secondary structure and enhance proteolytic stability. Fmoc-β-phenyl-α,α-dimethyl-β-alanine (also known as 3-(Fmoc-amino)-2,2-dimethyl-3-phenylpropanoic acid) represents a highly specialized building block in this domain. Featuring a β-amino acid backbone, a bulky β-phenyl substituent, and α,α-dimethylation, this molecule is engineered to force peptides into highly specific, rigid conformations.
This whitepaper provides an in-depth physicochemical profile of Fmoc-β-phenyl-α,α-dimethyl-β-alanine, detailing its exact mass and molecular weight calculations, the mechanistic rationale behind its structural design, and self-validating protocols for its analytical verification and incorporation via Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Profiling & Mass Spectrometry
In high-resolution mass spectrometry (HRMS) and synthetic validation, distinguishing between the average molecular weight and the monoisotopic exact mass is a critical self-validating step. The average molecular weight accounts for the natural abundance of all isotopes (e.g., Carbon-13), which is useful for bulk stoichiometric calculations. Conversely, the exact mass is calculated using the mass of the most abundant isotope for each element (e.g., Carbon-12 = 12.000000 Da) and is the exact value targeted during HRMS [2].
For Fmoc-β-phenyl-α,α-dimethyl-β-alanine ( C26H25NO4 ), the calculations are as follows:
Quantitative Data Summary
| Property | Value | Application |
| Chemical Formula | C26H25NO4 | Stoichiometry & elemental analysis |
| Monoisotopic Exact Mass | 415.1784 Da | Target for HRMS (ESI-TOF/Orbitrap) |
| Molecular Weight (Average) | 415.48 g/mol | Resin loading and reagent weighing |
| [M+H]+ Adduct | 416.1862 m/z | Positive ion mode LC-MS detection |
| [M+Na]+ Adduct | 438.1682 m/z | Common sodium adduct in ESI-MS |
Causality Check: Why target the monoisotopic mass? In complex SPPS mixtures, incomplete deprotection or side-reactions (like aspartimide formation) can result in mass shifts of just 18 Da (loss of H2O ) or 28 Da (formylation). Utilizing the exact mass of 415.1784 Da allows synthetic chemists to calibrate HRMS instruments to sub-ppm accuracy, eliminating false positive identifications.
Structural Mechanics: The Thorpe-Ingold Effect
The inclusion of the α,α-dimethyl group is not merely a method to increase lipophilicity; it is a calculated structural intervention.
In standard linear peptides, the backbone dihedral angles ( ϕ and ψ ) possess high rotational freedom, leading to structural entropy. By substituting the two α -hydrogens with methyl groups, the molecule experiences the Thorpe-Ingold effect (or angle compression effect) [1]. The steric bulk of the gem-dimethyl groups forces the internal Cβ−Cα−C(O) bond angle to compress, which consequently restricts the allowable ϕ and ψ dihedral angles. When incorporated into a peptide chain, this restriction heavily biases the backbone to fold into highly stable secondary structures, such as 310 -helices or specific β -turns, while simultaneously shielding the adjacent peptide bonds from enzymatic degradation.
Fig 1: Logical flow of conformational restriction induced by the Thorpe-Ingold effect.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols provide self-validating mechanisms for analyzing and utilizing Fmoc-β-phenyl-α,α-dimethyl-β-alanine.
Protocol A: HRMS Validation of the Monomer
Causality: Electrospray Ionization (ESI) is selected as a "soft" ionization technique to prevent the premature in-source fragmentation of the bulky, acid-labile Fmoc protecting group, ensuring the intact parent ion is detected.
-
Sample Preparation: Dissolve 1 mg of Fmoc-β-phenyl-α,α-dimethyl-β-alanine in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.
-
Instrument Calibration: Calibrate the ESI-TOF or Orbitrap mass spectrometer using a standard sodium formate tuning mix to achieve < 2 ppm mass accuracy.
-
Ionization: Inject 5 µL of the sample into the ESI source operating in positive ion mode. Maintain capillary voltage at 3.5 kV and desolvation temperature at 250°C.
-
Data Validation: Extract the ion chromatogram (EIC) for m/z 416.1862 ( [M+H]+ ) and m/z 438.1682 ( [M+Na]+ ). The presence of these exact masses, alongside a matching isotopic distribution pattern, validates the structural integrity of the monomer.
Protocol B: Fmoc-SPPS Coupling of Hindered β-Amino Acids
Causality: The extreme steric hindrance generated by the adjacent β-phenyl and α,α-dimethyl groups creates a high kinetic energy barrier for amide bond formation. Standard coupling reagents (e.g., HBTU) will fail. This protocol utilizes HATU and HOAt (or Oxyma), which form a highly reactive 7-aza-1-hydroxybenzotriazole active ester capable of overcoming this steric barrier[3].
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes to expose the free N-terminus. Wash thoroughly with DMF (5 × 1 minute).
-
Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-β-phenyl-α,α-dimethyl-β-alanine and 0.38 mmol of HATU in minimal DMF. Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA). Allow to pre-activate for exactly 3 minutes.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for an extended duration of 3 to 4 hours (or utilize microwave assistance at 75°C for 15 minutes).
-
Validation (Kaiser Test): Wash the resin with DMF and Dichloromethane (DCM). Perform a Kaiser test; a yellow/colorless bead indicates successful coupling (absence of free primary amines), while blue indicates incomplete coupling, necessitating a second cycle.
Fig 2: Optimized SPPS coupling cycle for sterically hindered α,α-dimethyl-β-amino acids.
Conclusion
Fmoc-β-phenyl-α,α-dimethyl-β-alanine (Exact Mass: 415.1784 Da, MW: 415.48 g/mol ) is a potent tool in the arsenal of peptide chemists. By leveraging the Thorpe-Ingold effect, it forces predictable, rigid secondary structures in synthetic foldamers. However, its successful integration requires rigorous analytical validation via HRMS and optimized, high-efficiency coupling protocols to overcome its inherent steric hindrance.
References
-
Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution). Biopolymers, 60(6), 396-419. URL:[Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11790631, 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethylpropanoic acid. URL:[Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. URL:[Link]
